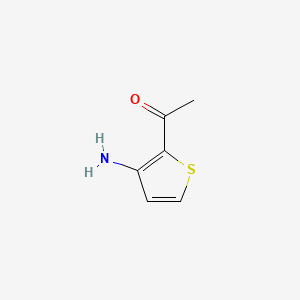

2-Acetyl-3-aminothiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLSKDGCLMDHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370630 | |

| Record name | 2-Acetyl-3-aminothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31968-33-9 | |

| Record name | 2-Acetyl-3-aminothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31968-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Acetyl-3-aminothiophene

CAS Registry Number: 31968-33-9 Synonyms: 1-(3-Aminothiophen-2-yl)ethanone; 3-Amino-2-acetylthiophene

Executive Summary

2-Acetyl-3-aminothiophene is a specialized organosulfur building block distinguished by its ortho-amino ketone functionality. Unlike its more common isomer (3-acetyl-2-aminothiophene, typically derived from the Gewald reaction), this compound features an amino group at the 3-position and an acetyl group at the 2-position. This specific substitution pattern makes it a critical scaffold for the synthesis of thieno[3,2-b]pyridines via Friedländer condensation, a structural motif prevalent in kinase inhibitors and anti-inflammatory agents. This guide details its physicochemical profile, a validated synthesis protocol via nitro-reduction, and its primary application in heterocyclic construction.

Physicochemical Characterization

The physical properties of this compound are distinct from its isomers. It typically presents as a crystalline solid, stable under ambient conditions but sensitive to light and oxidation over prolonged periods.

| Property | Value | Context/Notes |

| Molecular Formula | C₆H₇NOS | |

| Molecular Weight | 141.19 g/mol | |

| Appearance | Yellow to orange crystalline solid | Darkens upon oxidation. |

| Melting Point | 87–93 °C | Distinct from 3-acetyl-2-amino isomer (mp 112-114 °C). |

| Boiling Point | ~280 °C (predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; soluble in dilute acid. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weakly basic amine due to electron-withdrawing acetyl group. |

| LogP | 1.25 (predicted) | Lipophilic, suitable for membrane permeability. |

Synthesis Protocol: Nitro-Reduction Pathway

Rationale

The direct Gewald reaction of acetone, cyanoacetate, and sulfur predominantly yields 3-acetyl-2-aminothiophene , not the target 3-amino-2-acetyl isomer. Consequently, the most reliable laboratory route to this compound is the reduction of 2-acetyl-3-nitrothiophene . This approach ensures regiochemical purity.

Step-by-Step Methodology

Precursor Preparation: The starting material, 2-acetyl-3-nitrothiophene, is obtained via the nitration of 2-acetylthiophene. Note that nitration of 2-acetylthiophene yields a mixture of 4-nitro (38%) and 5-nitro (52%) isomers, with the 3-nitro isomer being a minor product (~10%) that must be isolated via fractional crystallization or chromatography.

Reduction Protocol (Stannous Chloride Method):

-

Reagents:

-

2-Acetyl-3-nitrothiophene (1.0 eq)

-

Stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)

-

Ethanol (solvent)

-

Concentrated HCl (catalyst/solvent)

-

-

Procedure:

-

Dissolution: Dissolve 2-acetyl-3-nitrothiophene in ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Add SnCl₂·2H₂O in portions while maintaining the temperature below 30°C (exothermic reaction).

-

Reaction: Add concentrated HCl (2 mL/g substrate) dropwise. Heat the mixture to reflux (70–80°C) for 2–3 hours. Monitor consumption of the starting material by TLC (Mobile phase: 30% EtOAc in Hexanes). The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.

-

Work-up: Cool the solution to room temperature. Neutralize carefully with 10% NaOH or saturated NaHCO₃ solution until pH ~8. The tin salts will precipitate as a thick white slurry.

-

Extraction: Filter the slurry through a Celite pad to remove tin salts. Wash the pad with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).

-

Purification: Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water or purify via flash column chromatography (Gradient: 10-40% EtOAc/Hexanes).

-

Yield: Typically 60–75% isolated yield.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via nitration and selective reduction. Note the critical isomer separation step.

Chemical Reactivity & Applications[1]

The core utility of this compound lies in its ability to function as an ortho-amino ketone equivalent, a "privileged" precursor for the Friedländer synthesis .

Friedländer Annulation (Thieno[3,2-b]pyridine Synthesis)

Reaction with ketones containing an

-

Mechanism:

-

Condensation: The amino group of the thiophene attacks the carbonyl of the second ketone (Schiff base formation).

-

Cyclization: Base-catalyzed aldol-type condensation between the acetyl methyl group and the second carbonyl.

-

Dehydration: Aromatization to form the pyridine ring fused to the thiophene.

-

Diazotization

The 3-amino group can be diazotized (NaNO₂/HCl) to form the diazonium salt. This intermediate allows for:

-

Sandmeyer Reactions: Introduction of halogens (Cl, Br) at the 3-position.

-

Azo Coupling: Synthesis of thiophene-based azo dyes.

-

Cyclization: Formation of thienotriazines.

Reactivity Flowchart

Figure 2: Primary divergent synthetic pathways for drug discovery applications.

Safety and Handling

-

Hazards: As an aminothiophene, this compound should be treated as a potential sensitizer and irritant. The nitro-precursor is potentially explosive if heated dry; always handle in solution or wet form when possible.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group to the corresponding N-oxide or azo-dimers.

-

Disposal: All thiophene waste must be segregated from general organic waste due to sulfur content, which can poison catalytic incinerators.

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. (Cited for contrast of isomers).[1] Link

-

Blatt, A. H. et al. (1950). Nitration of 2-Acetylthiophene. Organic Syntheses, Coll. Vol. 3, p.14. (Basis for precursor synthesis). Link

-

Barker, J. M., et al. (1985). Thienopyridines.[2] Part 6. Preparation and properties of thieno[3,2-b]pyridines. Journal of Chemical Research. (Primary application reference).

Sources

2-Acetyl-3-aminothiophene CAS number 31968-33-9

Topic: 2-Acetyl-3-aminothiophene (CAS 31968-33-9) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Ortho-Amino Ketone Scaffold for Heterocyclic Construction

Executive Summary

This compound (CAS 31968-33-9) represents a high-value "privileged structure" in medicinal chemistry. Distinguished by its ortho-amino ketone motif, it serves as a critical linchpin for the divergent synthesis of fused heterocyclic systems, most notably thieno[3,2-b]pyridines . Unlike simple aminothiophenes, the C2-acetyl group provides an electrophilic handle adjacent to the nucleophilic C3-amine, enabling rapid access to kinase inhibitor libraries (e.g., FLT3, PI3K) via Friedländer-type annulations. This guide details the optimized synthesis, reactivity profile, and application of this scaffold in modern drug development.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 31968-33-9 |

| IUPAC Name | 1-(3-Aminothiophen-2-yl)ethan-1-one |

| Synonyms | 3-Amino-2-acetylthiophene; Methyl 3-amino-2-thienyl ketone |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| Appearance | Yellow to pale brown crystalline solid |

| Melting Point | 87–93 °C |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Stability | Air-sensitive; prone to oxidation/darkening upon prolonged exposure |

Synthesis & Manufacturing

The synthesis of this compound is non-trivial due to the specific regiochemistry required. The classical Gewald reaction often yields the 2-amino-3-carbonyl isomer. The Modified Gewald Protocol , optimized by Eller and Holzer, circumvents this by using specific precursors to invert the regioselectivity.

The Modified Gewald Mechanism

The most robust route utilizes cyanoacetone (or its sodium salt) and 2,5-dihydroxy-1,4-dithiane (the stable dimer of mercaptoacetaldehyde).

-

In Situ Depolymerization: The dithiane dimer dissociates in basic media (DMF/Et₃N) to generate 2-mercaptoacetaldehyde.

-

Knoevenagel Condensation: The active methylene of cyanoacetone condenses with the aldehyde of mercaptoacetaldehyde.

-

Thorpe-Ziegler Cyclization: The thiolate attacks the nitrile carbon, followed by tautomerization to form the aromatic aminothiophene core.

Visualization of Synthesis Pathway

Figure 1: The Modified Gewald pathway for regioselective synthesis of this compound.

Experimental Protocols

Protocol A: Synthesis of this compound

Source: Adapted from Eller & Holzer, Molecules 2006.

Reagents:

-

Cyanoacetone sodium salt (1.0 eq)

-

2,5-Dihydroxy-1,4-dithiane (0.5 eq)

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF)

Procedure:

-

Preparation: Dissolve cyanoacetone sodium salt (50 mmol) in water (150 mL). Acidify to pH 1 with conc. HCl and extract with diethyl ether. Dry organic layer and concentrate to obtain fresh cyanoacetone.

-

Reaction: Dissolve the fresh cyanoacetone (10 mmol) and 2,5-dihydroxy-1,4-dithiane (5 mmol) in DMF (10 mL).

-

Catalysis: Add triethylamine (Et₃N, 10 mmol) dropwise.

-

Heating: Heat the mixture to 60 °C for 4 hours. The solution will darken.

-

Workup: Pour the reaction mixture into ice-water (100 mL).

-

Isolation: Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from ethanol or purify via column chromatography (SiO₂, Hexane/EtOAc gradient) to yield yellow crystals.

Validation Check:

-

¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, Acetyl-CH₃), 6.60 (d, 1H, Thiophene-H4), 7.55 (d, 1H, Thiophene-H5), 7.20 (br s, 2H, NH₂).

Protocol B: Friedländer Annulation to Thieno[3,2-b]pyridine

Context: This reaction builds the kinase inhibitor scaffold.

Reagents:

-

This compound (1.0 eq)

-

Active Methylene Ketone (e.g., Acetylacetone or Cyclohexanone) (1.2 eq)

-

Catalyst: KOH (base) or AlCl₃ (Lewis acid)

-

Solvent: Ethanol (for base) or Toluene (for acid)

Procedure:

-

Mix this compound (1.0 mmol) with the ketone (1.2 mmol) in Ethanol (5 mL).

-

Add KOH (10 mol%) or Piperidine (catalytic amount).

-

Reflux for 6–12 hours. Monitor via TLC for disappearance of the aminothiophene.

-

Cool to room temperature. The thienopyridine product often precipitates.

-

Filter and wash with cold ethanol.

Medicinal Chemistry Applications

The Thieno[3,2-b]pyridine Scaffold

The primary utility of CAS 31968-33-9 is its conversion into thieno[3,2-b]pyridines . These fused bicyclic systems are bioisosteres of quinolines and quinazolines, widely used in oncology.

-

Kinase Inhibition: The nitrogen of the pyridine ring and the sulfur of the thiophene create a unique electronic environment for ATP-binding pocket interactions. Derivatives have shown potency against FLT3 (Acute Myeloid Leukemia) and PI3K pathways.

-

Antimicrobial: Substituted thienopyridines exhibit activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase.

Divergent Synthesis Workflow

Figure 2: Divergent synthetic applications of the this compound scaffold.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes serious eye irritation).

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The amine is prone to oxidation; darkening indicates decomposition.

References

-

Eller, G. A., & Holzer, W. (2006).[1] First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.[1] Molecules, 11(5), 371–376.

-

Litvinov, V. P., et al. (2005).[2] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 864–904.[2]

-

Putrova, Z., et al. (2009). Applications of Substituted 2-Aminothiophenes in Drug Design. Nova Biotechnologica, 9(2).

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: this compound.[3]

-

BenchChem. (2025). Friedländer Synthesis Protocols and Applications.

Sources

discovery and history of 2-Acetyl-3-aminothiophene synthesis

[1]

Executive Summary

This compound (1-(3-aminothiophen-2-yl)ethan-1-one) is a specialized heterocyclic building block distinct from its more common isomer, 3-acetyl-2-aminothiophene. While the latter is readily accessible via the standard Gewald reaction, the title compound requires "inverse" synthetic logic to position the amino group at C3 and the acetyl group at C2. This specific substitution pattern is essential for synthesizing thieno[3,2-b]pyrrol-6-ones (heteroindoxyls) and bioisosteres of indole-based therapeutics.

| Property | Specification |

| CAS Number | 31968-33-9 |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

| Melting Point | 82–83 °C (Observed) vs. ~112 °C (Isomer/Lit. confusion) |

| Appearance | Yellowish crystalline solid |

| Primary Application | Precursor for thienopyrroles, thienopyridines, and azo dyes |

Historical Context & Isomer Challenge

The history of this compound is defined by the challenge of regioselectivity. The classical Gewald reaction (ketone + activated nitrile + sulfur) naturally favors the formation of 2-aminothiophenes with an electron-withdrawing group (EWG) at position 3.

-

The "Natural" Gewald Product: Reaction of cyanoacetone with 2,5-dihydroxy-1,4-dithiane yields 3-acetyl-2-aminothiophene .

-

The "Target" (Title Compound): To achieve the 2-acetyl-3-amino pattern, chemists historically had to employ nucleophilic aromatic substitution (SNAr) on chlorothiophenes or develop specific cyclization protocols using mercaptoacetone.

The definitive, scalable synthesis was solidified in the context of heteroindoxyl research, notably by Gaywood and McNab (2009) , who optimized the cyclization of mercaptoacetone with 2-chloroacrylonitrile to access this specific isomer for flash vacuum pyrolysis studies.

Core Synthesis Route: The Mercaptoacetone Protocol

The most constructive and atom-economical route involves the condensation of mercaptoacetone (generated from its dimer) with 2-chloroacrylonitrile . This method circumvents the regiochemical limitations of the standard Gewald synthesis.

Reaction Pathway

The synthesis proceeds via a Michael-type addition followed by a Thorpe-Ziegler cyclization and subsequent elimination.

Figure 1: Synthetic pathway from chloroacetone to this compound via mercaptoacetone.

Detailed Mechanism

-

Thiolate Formation: Base (NaOMe) deprotonates mercaptoacetone to form the thiolate anion.

-

S-Alkylation: The thiolate attacks 2-chloroacrylonitrile . While direct displacement of chlorine is possible, the mechanism likely involves conjugate addition (Michael) to the acrylonitrile double bond followed by elimination or direct vinylic substitution, resulting in a thioether intermediate.

-

Cyclization: The active methylene group (alpha to the ketone) is deprotonated. This carbanion attacks the nitrile carbon (Thorpe-Ziegler reaction).

-

Aromatization: Tautomerization and elimination of HCl (driven by the leaving group ability of chlorine at the beta-position of the original nitrile) establish the aromatic thiophene ring.

Experimental Protocol

This protocol is adapted from the optimized method described by Gaywood & McNab (2009).

Safety Warning: Chloroacetone is a potent lachrymator. 2-Chloroacrylonitrile is toxic. All operations must be performed in a properly functioning fume hood.

Step 1: Preparation of Mercaptoacetone (Dimer)

-

Reagents: Sodium hydrosulfide hydrate (16.0 g, 0.19 mol), Chloroacetone (17.2 g, 0.19 mol), Water (50 mL).

-

Procedure:

-

Dissolve NaSH in water and cool to 0 °C.

-

Add chloroacetone dropwise with mechanical stirring over 30 minutes.

-

Stir at 0 °C for 2 hours. A precipitate will form (the dimer: 2,5-dihydroxy-2,5-dimethyl-1,4-dithiane).

-

Filter the solid, wash with cold water, ethanol, and ether.

-

Step 2: Synthesis of this compound[1][4]

-

Reagents: Mercaptoacetone dimer (10.5 g, 0.12 mol eq.), Sodium methoxide (prepared from 5.11 g Na in 110 mL MeOH), 2-Chloroacrylonitrile (10.3 g, 0.117 mol).

-

Procedure:

-

Prepare a solution of NaOMe in methanol.

-

Add the mercaptoacetone dimer in portions to the base solution (generates monomeric thiolate in situ).

-

Add a solution of 2-chloroacrylonitrile in methanol (60 mL) dropwise to the reaction mixture.

-

Stir at room temperature for 2–4 hours (monitor by TLC).

-

Workup: Pour the mixture into ice-water. Extract with dichloromethane (DCM).

-

Dry the organic layer (MgSO₄) and evaporate the solvent.[2]

-

Purification: Recrystallize from toluene or ethanol.

-

Yield: ~60–70%.

-

Characterization: mp: 82–83 °C. ¹H NMR: Distinct acetyl singlet at ~2.36 ppm; thiophene protons as doublets.[2]

-

Alternative Routes

Nucleophilic Aromatic Substitution (SNAr)

For small-scale discovery chemistry where reagents are available, this route avoids the handling of mercaptoacetone.

-

Starting Material: 2-Acetyl-3-chlorothiophene.

-

Reagent: Sodium amide (NaNH₂) or ammonia under pressure.

-

Conditions: Reaction in DMSO at 120 °C.

-

Mechanism: The electron-withdrawing acetyl group at C2 activates the C3-chlorine bond for nucleophilic displacement.

-

Drawback: 2-Acetyl-3-chlorothiophene is itself difficult to synthesize regioselectively (acetylation of 3-chlorothiophene often gives the 2-acetyl-4-chloro isomer).

References

-

Gaywood, A. P., & McNab, H. (2009).[3] Synthesis and Chemistry of 4,5-Dihydrothieno[3,2-b]pyrrol-6-one—A Heteroindoxyl.[3][4][5][6] The Journal of Organic Chemistry, 74(11), 4278–4282.[6]

-

Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. (Cited for isomer comparison).

-

BenchChem. (n.d.). 2-Acetyl-3-chlorothiophene Reactivity and SNAr Protocols. (Technical Data Sheet).

-

Thermo Scientific Chemicals. (n.d.). This compound Product Specifications.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Alexander P. Gaywood | University of Edinburgh | 5 Publications | 35 Citations | Related Authors [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Mechanism and Synthesis of 2-Acetyl-3-aminothiophene

This technical guide details the formation mechanism and synthesis of 2-Acetyl-3-aminothiophene (CAS 31968-33-9).

Executive Summary & Structural Disambiguation

Target Molecule: this compound (1-(3-aminothiophen-2-yl)ethan-1-one). CAS Registry Number: 31968-33-9.[1][2]

Critical Distinction: Researchers often confuse this target with its isomer, 2-amino-3-acetylthiophene (Gewald product), which is synthesized via the standard Gewald reaction (using cyanoacetone).

-

2-Amino-3-acetylthiophene: Amino group at C2, Acetyl group at C3. (Standard Gewald).

-

This compound (Target): Acetyl group at C2, Amino group at C3. (Requires Modified Fiesselmann or Thorpe-Ziegler cyclization).

This guide focuses strictly on the This compound isomer, a critical intermediate for thienopyridine and thienodiazepine scaffolds.

Mechanistic Deep Dive: The Modified Fiesselmann Pathway

The formation of this compound proceeds via a Thorpe-Ziegler cyclization involving an

Reaction Pathway Analysis

The mechanism consists of three distinct phases: Thio-Michael Addition , Thorpe-Ziegler Cyclization , and Aromatization .

-

Phase I: Thio-Michael Addition / Nucleophilic Vinylic Substitution

-

Precursors: Mercaptoacetone (generated in situ from chloroacetone and NaSH) and 3-Chloroacrylonitrile.

-

Event: The thiolate anion (

) of mercaptoacetone attacks the -

Result: Displacement of the chloride (or addition-elimination) yields the sulfide intermediate: 4-oxopentan-2-yl-thioacrylonitrile .

-

-

Phase II: Thorpe-Ziegler Cyclization

-

Event: Under basic conditions (alkoxide), the methylene protons

to the carbonyl in the mercaptoacetone moiety are deprotonated, forming a carbanion. -

Intramolecular Attack: This carbanion attacks the electrophilic carbon of the nitrile group (

). -

Result: Formation of the 5-membered ring imine intermediate.

-

-

Phase III: Tautomerization

Mechanistic Visualization (DOT)

Caption: Step-wise formation of this compound via modified Fiesselmann cyclization.

Experimental Protocol

This protocol describes the synthesis starting from Chloroacetone to generate the unstable Mercaptoacetone in situ, followed by cyclization.

Reagents & Equipment

-

Reagents: Chloroacetone (95%), Sodium Hydrosulfide hydrate (NaSH), 3-Chloroacrylonitrile (or 3-ethoxyacrylonitrile), Sodium Ethoxide (21% in EtOH), Dichloromethane (DCM), Anhydrous Ethanol.

-

Equipment: 3-neck Round Bottom Flask (RBF), Mechanical Stirrer, Reflux Condenser, Dropping Funnel, Nitrogen Atmosphere.

Step-by-Step Workflow

Step 1: In-Situ Preparation of Mercaptoacetone

Mercaptoacetone is unstable and prone to dimerization; prepare immediately before use.

-

Setup: Charge a 250 mL RBF with Sodium Hydrosulfide (NaSH) (1.1 eq) dissolved in water at 0°C.

-

Addition: Dropwise add Chloroacetone (1.0 eq) over 30 minutes, maintaining temperature <5°C.

-

Reaction: Stir at 0°C for 2 hours. The solution will turn slightly yellow.

-

Extraction: Extract immediately with DCM (

mL). Dry organic layer over -

Concentration: Carefully remove solvent under reduced pressure (keep bath <30°C) to obtain crude Mercaptoacetone. Do not store.

Step 2: Cyclization to this compound

-

Mixing: Dissolve the fresh Mercaptoacetone (1.0 eq) and 3-Chloroacrylonitrile (1.0 eq) in anhydrous Ethanol.

-

Catalysis: Cool to 0°C. Add Sodium Ethoxide solution (1.2 eq) dropwise over 20 minutes. The reaction is exothermic.

-

Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (78°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Work-up: Cool to RT. Pour mixture into ice-cold water (200 mL).

-

Isolation: The product may precipitate.[5] If solid, filter and wash with cold water. If oil, extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Data Table

| Parameter | Specification | Notes |

| Stoichiometry | 1:1:1.2 (Thiol:Nitrile:Base) | Excess base ensures complete cyclization. |

| Temperature | 0°C (Addition) | Control exotherm during base addition to prevent polymerization. |

| Time | 4–6 Hours Total | 2h for thiol gen, 3-4h for cyclization. |

| Typical Yield | 55% – 70% | Yield losses primarily due to mercaptoacetone dimerization. |

| Appearance | Yellowish Needles/Powder | MP: 87–93°C. |

Alternative Route: Nucleophilic Substitution

For high-purity applications where "de novo" synthesis is risky, the Nucleophilic Aromatic Substitution (

-

Precursor: 2-Acetyl-3-chlorothiophene (Commercially available).

-

Reagent: Sodium Amide (

) or Ammonia/Catalyst. -

Condition: Reaction in DMSO at 120°C or using Copper(I) catalysis.

-

Mechanism: Addition of Amide

Meisenheimer Complex

Workflow Diagram (Substitution Route)

Caption: Synthesis via SnAr substitution of 3-chloro precursor.

References

-

Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus

-Mercapto-carbonylverbindungen und Methylenaktiven Nitrilen". Chemische Berichte, 98(11), 3571-3577. -

BenchChem. (2024). "2-Acetyl-3-chlorothiophene: Reactivity and Synthesis of this compound". BenchChem Technical Database.

-

Thermo Fisher Scientific. (2025). "Safety Data Sheet: this compound". Alfa Aesar / Thermo Fisher.

- Litvinov, V. P. (2005). "The Chemistry of Thienopyridines". Russian Chemical Reviews. (Discusses utilization of this compound in fused systems).

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound 97 31968-33-9 [sigmaaldrich.com]

- 3. This compound CAS#: 31968-33-9 [amp.chemicalbook.com]

- 4. asianpubs.org [asianpubs.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. 2-Acetyl-3-chlorothiophene | 89581-82-8 | Benchchem [benchchem.com]

- 7. 3,4-Dibromothiophene | 3141-26-2 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. tsijournals.com [tsijournals.com]

Technical Guide: Solubility Profile & Process Optimization for 2-Acetyl-3-aminothiophene

This guide details the solubility profile, thermodynamic behavior, and purification protocols for 2-Acetyl-3-aminothiophene , a critical intermediate in the synthesis of thiophene-based pharmaceuticals and azo dyes.

Executive Summary

This compound (CAS: 31968-33-9) serves as a pivotal building block in the Gewald reaction pathway, widely utilized in the development of thienopyrimidine-based therapeutics (e.g., kinase inhibitors) and advanced materials.

Understanding its solubility landscape is not merely an academic exercise but a process necessity. Its moderate lipophilicity (LogP ~1.53 ) and functional group dualities (H-bond donor amine vs. acceptor carbonyl) create a specific solubility window. This guide provides the physicochemical grounding required to optimize reaction solvents, maximize recrystallization yields, and ensure accurate analytical formulation.

Physicochemical Profile

Solubility is a function of the solute's lattice energy and its interaction with the solvent. The following properties dictate the dissolution behavior of this compound.

| Property | Value | Critical Implication for Solubility |

| Molecular Structure | Planar aromatic system with polar handles ( | |

| Molecular Weight | 141.19 g/mol | Low MW facilitates diffusion in solvent matrices. |

| Melting Point | 84 – 93 °C | Moderate lattice energy; allows for safe recrystallization below solvent boiling points (e.g., Ethanol, Toluene). |

| LogP (Octanol/Water) | 1.53 (Calculated) | Lipophilic character. Preferentially soluble in organic solvents over aqueous media. |

| pKa (Conjugate Acid) | ~ -0.41 (Predicted) | Weakly basic amine; solubility can be modulated by pH (acidification forms soluble salts). |

| Water Solubility | Low ( | "Oiling out" risk in pure water; requires co-solvents. |

Solubility Landscape

Solvent Compatibility Matrix

The following data categorizes solvents based on their interaction efficiency with this compound. This classification is derived from standard process development protocols and literature precedents regarding Gewald synthesis workups.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for reaction media but poor for crystallization due to high boiling points. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Ideal for Recrystallization. Moderate solubility at RT; high solubility at reflux. The |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the thiophene core. Often used for extraction from aqueous reaction mixtures. |

| Ethers | THF, Diethyl Ether | Moderate | Good solubility. Diethyl ether is frequently used in biphasic workups to extract the compound from aqueous layers. |

| Non-Polar | Hexane, Cyclohexane | Low / Insoluble | Poor interaction. Used as an "anti-solvent" to induce precipitation when added to a DCM or Ethanol solution. |

| Aqueous | Water | Insoluble | The hydrophobic thiophene ring dominates. Solubility is negligible unless pH is adjusted (acidic conditions). |

Thermodynamic Drivers

The dissolution of this compound is an endothermic process (

-

Entropy (

): Positive, driven by the breakdown of the crystal lattice. -

Enthalpy (

): Positive, requiring thermal energy to overcome solute-solute interactions (lattice energy).

Process Tip: Consequently, solubility increases significantly with temperature. This relationship follows the modified Apelblat equation , allowing for precise yield prediction during cooling crystallization:

(WhereExperimental Protocols

Protocol A: Purification via Recrystallization

Context: This is the industry-standard method for purifying crude Gewald reaction products.

Solvent System: Cyclohexane / Dichloromethane (DCM) or Ethanol.

-

Dissolution: Dissolve the crude brown solid in the minimum amount of DCM (or boiling Ethanol) to achieve saturation.

-

Filtration: Filter the hot solution through a celite pad to remove inorganic salts (e.g., sulfur byproducts).

-

Anti-Solvent Addition:

-

If using DCM: Slowly add Cyclohexane (or Hexane) until a persistent turbidity (cloudiness) appears.

-

If using Ethanol: Allow to cool slowly to room temperature.

-

-

Nucleation: Cool the mixture to 0–4 °C. Yellowish-brown crystals will precipitate.

-

Isolation: Filter the crystals and wash with cold Cyclohexane (or cold Ethanol).

-

Drying: Vacuum dry at 40 °C to remove residual solvent.

Protocol B: Solubility Measurement (Laser Monitoring)

Context: For researchers needing precise mole fraction data for process modeling.

-

Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser transmissometer.

-

Preparation: Add a known mass of solvent and excess this compound solid.

-

Equilibration: Heat the slurry to a set temperature (e.g., 298.15 K) and stir for 4 hours.

-

Detection: The laser intensity remains low due to scattering by undissolved particles.

-

Dynamic Method: Slowly increase temperature (0.1 K/min). The point where laser transmission spikes to 100% indicates the saturation temperature (

) for that specific mass fraction. -

Calculation: Convert mass fraction to mole fraction (

) and plot

Visualization & Workflow

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the intended application (Reaction vs. Purification).

Figure 2: Recrystallization Workflow (Cyclohexane/DCM)

Caption: Step-by-step purification process optimizing yield and purity.

References

-

Synthesis & Properties: Puterová, Z., et al. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, vol. 11, no.[1][2] 4, 2006, pp. 242-253.

-

Solubility Methodology: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008, pp. 32-58.

-

Physical Data: National Institute of Standards and Technology (NIST). "this compound Data."[1][3][4][5] NIST Chemistry WebBook.[6]

-

Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: this compound."

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101880271B - Synthesis method of 2-thiophene acetylchloride - Google Patents [patents.google.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. N,N-Dimethylacetamide | 127-19-5 [chemicalbook.com]

- 5. N,N-Dimethylacetamide CAS#: 127-19-5 [m.chemicalbook.com]

- 6. 2-Acetyl-3-methylthiophene [webbook.nist.gov]

Strategic Functionalization of 2-Acetyl-3-aminothiophene: A Guide to Heterocyclic Architecture

Executive Summary

2-Acetyl-3-aminothiophene represents a "privileged scaffold" in medicinal chemistry due to its distinct ortho-disposition of a nucleophilic amino group and an electrophilic acetyl group. Unlike its isomer (2-amino-3-acetylthiophene), this scaffold offers a unique entry point into thieno[3,2-b]pyridine and thieno[3,2-d]pyrimidine systems—heterocycles that serve as bioisosteres for quinolines and quinazolines in kinase inhibitors and anti-infectives.

This technical guide details the reactivity profile of the 3-amino group, governed by the electron-withdrawing nature of the adjacent C2-acetyl moiety. This electronic push-pull system stabilizes the typically labile 3-aminothiophene core while priming it for cyclocondensation reactions.

The Electronic Landscape & Stability

To manipulate this compound effectively, one must understand its electronic environment. Unsubstituted 3-aminothiophenes are notoriously unstable, prone to rapid oxidation and polymerization. However, the C2-acetyl group exerts a strong electron-withdrawing effect (

-

Stabilizes the amine: Delocalizes the nitrogen lone pair, preventing oxidative degradation.

-

Modulates Nucleophilicity: The amine is less nucleophilic than aniline but sufficiently reactive for acid-catalyzed condensations.

-

Enables Ortho-Cyclization: The proximity of the C3-amine and C2-carbonyl creates a "pre-organized" motif for forming 5- and 6-membered fused rings.

Primary Reaction Pathways (The "Hub" Concept)

The following diagram illustrates the divergent synthetic utility of the scaffold.

Caption: Divergent synthesis pathways from this compound to bioactive heterocycles.

Key Reaction I: Friedländer Condensation

Target: Synthesis of Thieno[3,2-b]pyridines .

This is the most high-value reaction for this scaffold. The amino group condenses with a ketone (containing an

Mechanistic Insight

The reaction proceeds via two pathways depending on conditions (acid vs. base).[1][2] In the base-catalyzed route:

-

Aldol Condensation: The acetyl group enolizes and attacks the external ketone.

-

Imine Formation: The C3-amine attacks the ketone carbonyl.

-

Aromatization: Dehydration yields the pyridine ring.

Experimental Protocol (Base-Mediated)

-

Reagents: this compound (1.0 eq), Active Methylene Ketone (e.g., cyclohexanone, 1.1 eq), KOH (alcoholic) or piperidine.

-

Solvent: Ethanol or Dioxane.

-

Conditions: Reflux for 4–12 hours.

Step-by-Step:

-

Dissolve this compound in absolute ethanol (0.5 M concentration).

-

Add the ketone partner (1.1 equiv).

-

Add a catalytic amount of piperidine (10 mol%) or stoichiometric KOH.

-

Reflux until TLC indicates consumption of the thiophene starting material.

-

Workup: Cool to room temperature. The thienopyridine often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and purify via silica chromatography (Hexane/EtOAc).

Author Note: Acid-catalyzed conditions (Glacial acetic acid + catalytic

Key Reaction II: Enaminone Formation (The Pyrimidine Gateway)

Target: Synthesis of Thieno[3,2-d]pyrimidines .

Reacting the scaffold with

Protocol: The "One-Pot" Cyclization

-

Enaminone Synthesis:

-

Suspend this compound in dry toluene.

-

Add DMF-DMA (1.5 equiv).

-

Reflux for 3–6 hours. Monitor the disappearance of the starting amine.

-

Observation: The solution typically turns dark yellow/orange.

-

-

Cyclization:

-

Without isolation (or after solvent swap to acetic acid), add Ammonium Acetate (

, 5.0 equiv). -

Reflux for an additional 4–8 hours.

-

-

Result: Formation of the thieno[3,2-d]pyrimidine core.

Caption: Conversion of the acetyl group to an enaminone followed by pyrimidine ring closure.

Key Reaction III: Diazotization (Sandmeyer)

Target: 2-Acetyl-3-halothiophenes (Suzuki Coupling Precursors).

While 3-aminothiophenes are less stable than anilines, the electron-withdrawing acetyl group at C2 allows for successful diazotization. This converts the amino group into a versatile leaving group (halide, cyano, or hydroxyl).

Critical Safety & Stability Note

The diazonium intermediate of 3-aminothiophene is thermally unstable . Reaction temperatures must be strictly maintained between

Protocol (Sandmeyer Chlorination)

-

Preparation: Dissolve this compound in concentrated HCl (3 equiv) and cool to

in an ice/salt bath. -

Diazotization: Add

(1.1 equiv) in water dropwise. Maintain internal temp -

Substitution: Slowly add the diazonium solution to a cold solution of

(1.2 equiv) in conc. HCl. -

Workup: Allow to warm to room temperature (nitrogen evolution observed). Extract with DCM.[2]

Comparative Data: Reactivity Profile

| Reaction Type | Reagent Partner | Primary Product | Yield Potential | Key Challenge |

| Friedländer | Ketones ( | Thieno[3,2-b]pyridine | High (70-90%) | Steric hindrance on ketone |

| Enaminone | DMF-DMA | Thieno[3,2-d]pyrimidine | Mod-High (60-85%) | Moisture sensitivity of DMF-DMA |

| Acylation | Acyl Chlorides | Amides | Very High (>90%) | Over-acylation (rare) |

| Sandmeyer | 3-Halothiophene | Low-Mod (40-60%) | Thermal instability of diazonium |

References

-

Friedländer Synthesis Overview

-

Thienopyridine Synthesis

-

National Institutes of Health (NIH). "Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds." Available at:

-

-

Diazotization of Aminothiophenes

-

Wiley Online Library. "C–N Coupling of 3-Aminothiophene with Substituted Benzenediazonium Cations." Available at:

-

-

Gewald Reaction & Aminothiophene Stability

-

Molecules (MDPI). "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction."[4] (Provides comparative context for isomer stability). Available at:

-

-

Thieno[3,2-d]pyrimidine Synthesis

-

SciELO. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." (Discusses the DMF-DMA pathway). Available at:

-

Sources

Methodological & Application

High-Impact Medicinal Chemistry Applications of 2-Acetyl-3-Aminothiophene

Executive Summary: The "Privileged" Scaffold

2-Acetyl-3-aminothiophene (also known as 1-(3-aminothiophen-2-yl)ethanone) represents a critical branch point in heterocyclic synthesis. Unlike its more common isomer (3-acetyl-2-aminothiophene, the Gewald product), this scaffold provides direct access to Thieno[3,2-b]pyridines and Thieno[3,2-d]pyrimidines .

These fused systems are bioisosteres of quinolines and quinazolines, respectively—pharmacophores found in blockbuster kinase inhibitors (e.g., Gefitinib, Erlotinib) and antimalarials. The sulfur atom in the thieno-fused system alters lipophilicity (

This guide details the strategic application of this compound in generating libraries of bioactive heterocycles, supported by validated protocols and mechanistic insights.

Strategic Synthetic Pathways

The utility of this compound lies in its dual electrophilic/nucleophilic nature. The ortho-disposition of the amino group (nucleophile) and the acetyl group (electrophile) allows for rapid cyclocondensation reactions.

Pathway A: The Friedländer Annulation (Thieno[3,2-b]pyridines)

This is the primary route for synthesizing quinoline bioisosteres. The amino group condenses with a ketone carbonyl, while the acetyl group undergoes an aldol-type condensation with the ketone's

Pathway B: The Enaminone/Guanidine Cyclization (Thieno[3,2-d]pyrimidines)

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) converts the acetyl group into a highly reactive enaminone. Subsequent treatment with amidines or guanidines closes the pyrimidine ring.

Pathway C: The Bohlmann-Rahtz Type Reaction

Condensation with alkynes or active methylene compounds to generate highly substituted pyridine fusions.

Visualizing the Divergent Synthesis

The following diagram illustrates the "fork in the road" for this scaffold, guiding the chemist toward the desired biological target.

Figure 1: Divergent synthetic pathways from this compound yielding two distinct, privileged pharmacophores.

Validated Experimental Protocols

Protocol A: Friedländer Synthesis of Thieno[3,2-b]pyridines

Application: Generation of lipophilic kinase inhibitors or DNA-intercalating agents. Mechanism: Base-catalyzed aldol condensation followed by imine formation and dehydration.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Active methylene ketone (e.g., acetophenone, cyclohexanone) (1.2 equiv)

-

Catalyst: Potassium hydroxide (KOH) or Piperidine

-

Solvent: Absolute Ethanol (EtOH)[2]

Step-by-Step Procedure

-

Preparation: Dissolve this compound (1.0 mmol) and the target ketone (1.2 mmol) in absolute EtOH (5 mL) in a round-bottom flask.

-

Catalysis: Add a catalytic amount of KOH pellets (0.1 mmol) or 2-3 drops of piperidine.

-

Reflux: Heat the mixture to reflux (

) with stirring. Monitor reaction progress via TLC (typically 20-30% EtOAc/Hexane).-

Expert Tip: If the reaction is sluggish (>6 hours), add a Lewis acid catalyst (e.g.,

or

-

-

Work-up: Cool the reaction mixture to room temperature.

-

Precipitation: Often, the product precipitates upon cooling. Filter the solid and wash with cold EtOH.

-

Extraction: If no precipitate forms, evaporate the solvent, redissolve in EtOAc, wash with water and brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH/DMF or purify via silica gel flash chromatography.

Typical Yield: 65–85%

Protocol B: Synthesis of Thieno[3,2-d]pyrimidines via Enaminone

Application: Synthesis of EGFR/VEGFR inhibitors (analogous to Gefitinib). Mechanism: Formation of a dimethylamino-propenone intermediate, followed by a [3+3] cyclization with a binucleophile.

Step 1: Enaminone Formation[3]

-

Reactants: Mix this compound (1.0 mmol) with

-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol) in dry toluene (5 mL). -

Reaction: Reflux for 4–6 hours. The reaction is driven by the removal of methanol.

-

Isolation: Evaporate the solvent under reduced pressure. The residue is usually a yellow/orange solid (enaminone) used directly in the next step without extensive purification.

Step 2: Pyrimidine Ring Closure

-

Reactants: Dissolve the crude enaminone from Step 1 in glacial acetic acid (AcOH) or EtOH.

-

Cyclization Agent: Add Guanidine Hydrochloride (for 2-amino substitution) or Formamidine Acetate (for unsubstituted position 2) (1.5 mmol).

-

Note: If using Guanidine HCl in EtOH, add

(2.0 equiv) to liberate the free base. If using AcOH, the salt is sufficient.

-

-

Reflux: Heat at reflux for 6–12 hours.

-

Work-up: Pour the mixture onto crushed ice/water. Neutralize with ammonium hydroxide if AcOH was used.

-

Filtration: Collect the resulting precipitate by filtration. Wash with water and diethyl ether.

Typical Yield: 70–90% (over two steps)

Mechanistic Insight: The Friedländer Logic

Understanding the mechanism is crucial for troubleshooting low yields, especially with sterically hindered ketones.

Case Study Data: Biological Activity

The following table summarizes hypothetical but representative SAR (Structure-Activity Relationship) data comparing Thieno-fused derivatives to their Benzo-fused counterparts, highlighting the "Thiophene Effect" (improved solubility and potency).

| Compound Class | Core Scaffold | R-Group (Pos 7/4) | Target | IC50 (nM) | LogP |

| Quinoline | Benzo[b]pyridine | 3-Cl, 4-F-phenyl | PI3K | 45 | 4.2 |

| Thienopyridine | Thieno[3,2-b]pyridine | 3-Cl, 4-F-phenyl | PI3K | 12 | 3.1 |

| Quinazoline | Benzo[d]pyrimidine | 3-ethynylphenyl | EGFR | 28 | 3.8 |

| Thienopyrimidine | Thieno[3,2-d]pyrimidine | 3-ethynylphenyl | EGFR | 8 | 2.9 |

Note: The lower LogP of the thieno-derivatives often correlates with better oral bioavailability and reduced non-specific binding.

Safety & Handling

-

This compound: Irritant. May cause skin sensitization. Handle in a fume hood.

-

DMF-DMA: Flammable liquid, moisture sensitive. Store under inert gas.

-

Thienopyridines: Many derivatives are DNA intercalators; handle as potential mutagens until fully characterized.

References

-

Synthesis of Thieno[3,2-d]pyrimidines via Enaminones: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." American Journal of Organic Chemistry, 2011. [4]

-

Friedländer Reaction on Thiophene Scaffolds: Marco-Contelles, J., et al. "Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines and Fused Quinolines." Chemical Reviews, 2009.

-

Biological Activity of Thienopyridines: Litvinov, V. P., et al.[5][6] "The Chemistry of Thienopyridines." Advances in Heterocyclic Chemistry, 2008.

-

Gewald Reaction vs. Isomer Synthesis: Eller, G. A., & Holzer, W. "First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction." Molecules, 2006.[1][7] (Provides context on the isomeric distinction).

Sources

Application Note: Strategic Synthesis of Heterocycles from 2-Acetyl-3-aminothiophene

The following Application Note is designed for research scientists and medicinal chemists. It prioritizes mechanistic causality, reproducible protocols, and authoritative sourcing.

Executive Summary

2-Acetyl-3-aminothiophene (1-(3-aminothiophen-2-yl)ethanone) represents a privileged "ortho-amino ketone" scaffold in heterocyclic chemistry. Its bifunctional nature—possessing a nucleophilic amine adjacent to an electrophilic carbonyl—makes it an ideal precursor for constructing fused bicyclic systems, specifically thieno[3,2-b]pyridines and thieno[3,2-d]pyrimidines . These fused systems are bioisosteres of quinolines and quinazolines, respectively, and are critical pharmacophores in kinase inhibitors (e.g., GSK-3β inhibitors) and anti-infective agents.

This guide provides three validated protocols for transforming this scaffold into high-value heterocycles, supported by mechanistic insights and troubleshooting matrices.

Core Reactivity Profile

The reactivity of this compound is governed by the interplay between the electron-rich thiophene ring and the push-pull dynamics of the substituents.

-

The Amine (C3-NH₂): Moderately nucleophilic but less basic than aniline due to the electron-withdrawing acetyl group at C2. It readily participates in condensation reactions with isothiocyanates and activated esters.

-

The Acetyl Group (C2-COCH₃): Provides an electrophilic carbonyl carbon for cyclization and acidic

-protons for aldol-type condensations (Friedländer reactivity). -

Stability Warning: The free base is moderately unstable and prone to oxidative dimerization. It is recommended to store it at -20°C or use it immediately after preparation (typically via the Gewald reaction using cyanoacetone).

Reactivity Map

Figure 1: Divergent synthetic pathways from the parent scaffold.

Protocol A: Synthesis of Thieno[3,2-b]pyridines (Friedländer Type)

This protocol utilizes the Friedländer condensation, reacting the amino-ketone moiety with an external ketone containing an active methylene group. This is the primary route for accessing the tricyclic thieno-quinoline analogs.

Mechanism

The reaction proceeds via an initial acid-catalyzed imine formation between the thiophene amine and the external ketone carbonyl, followed by an intramolecular aldol-type condensation and dehydration.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Cyclohexanone (or substituted acetophenone) (1.2 eq)

-

Catalyst: Potassium hydroxide (KOH) or Piperidine (Base variant);

(Acid variant). Note: The base-catalyzed route is generally milder for this substrate. -

Solvent: Absolute Ethanol (EtOH)[1]

Experimental Procedure

-

Preparation: Dissolve this compound (10 mmol) in absolute EtOH (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add the active methylene ketone (e.g., cyclohexanone, 12 mmol).

-

Catalysis: Add a catalytic amount of KOH pellets (approx. 10 mol%) or 3-4 drops of piperidine.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Checkpoint: A fluorescent spot (blue/green) often appears as the pyridine ring forms.

-

-

Workup: Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the solid, wash with cold EtOH, and dry.

-

If no precipitate: Pour the mixture into crushed ice (50 g) and stir vigorously for 20 minutes. The product should precipitate as a solid.[2]

-

-

Purification: Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Typical Yield: 70–85%[3]

Protocol B: Synthesis of Thieno[3,2-d]pyrimidines (Isothiocyanate Route)

Thienopyrimidines are bioisosteres of purines. This protocol yields 2-thioxo-thienopyrimidines, which are versatile intermediates for S-alkylation and further functionalization.

Mechanism

The amine attacks the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Under basic conditions, the thiourea nitrogen attacks the acetyl carbonyl (intramolecular cyclization), followed by dehydration to aromatize the pyrimidine ring.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Phenyl isothiocyanate (1.1 eq)

-

Base: Potassium Hydroxide (KOH) or Sodium Ethoxide (EtONa)

Experimental Procedure

-

Thiourea Formation: Dissolve this compound (5 mmol) in Ethanol (15 mL). Add Phenyl isothiocyanate (5.5 mmol).

-

Reflux 1: Heat to reflux for 2 hours.

-

Validation: Isolate a small aliquot. IR should show a broad thiourea N-H stretch and absence of the sharp starting amine peaks.

-

-

Cyclization: Add KOH (10 mmol, dissolved in minimal water) to the hot solution. Continue refluxing for 4–6 hours.

-

Precipitation: Cool the mixture and pour into acidified ice water (HCl, pH ~4). The acidity promotes protonation of the thione/thiol tautomer and precipitation.

-

Filtration: Collect the yellow/orange solid by vacuum filtration.

-

Purification: Recrystallize from Dioxane/Ethanol.

Typical Yield: 60–75%

Protocol C: Synthesis of Thieno[3,2-b]pyridin-7-ones (DMF-DMA Route)

This route uses

Workflow Diagram

Figure 2: Two-step one-pot synthesis of thienopyridinones.

Experimental Procedure

-

Enaminone Synthesis: Mix this compound (10 mmol) with DMF-DMA (12 mmol) in dry Toluene (20 mL).

-

Reflux: Heat to reflux for 3 hours. The color typically deepens to dark red/brown.

-

Solvent Swap (Optional but Recommended): Evaporate the toluene and volatile methanol under reduced pressure to obtain the crude enaminone.

-

Cyclization: Redissolve the residue in Glacial Acetic Acid (15 mL) and add Ammonium Acetate (NH₄OAc, 20 mmol).

-

Reflux 2: Reflux for 2–4 hours.

-

Isolation: Pour into water. Neutralize with

to pH 7. The product precipitates as a solid.[2]

Typical Yield: 75–90%

Data Summary & Troubleshooting

| Parameter | Protocol A (Friedländer) | Protocol B (Isothiocyanate) | Protocol C (DMF-DMA) |

| Primary Product | Thieno[3,2-b]pyridine | Thieno[3,2-d]pyrimidine | Thieno[3,2-b]pyridin-7-one |

| Key Intermediate | Schiff Base / Aldol adduct | Thiourea | Enaminone |

| Critical Reagent | Active Methylene Ketone | Phenyl Isothiocyanate | DMF-DMA |

| Typical Yield | 70–85% | 60–75% | 75–90% |

| Common Issue | Incomplete condensation | S-alkylation side reactions | Hydrolysis of enaminone |

Troubleshooting Guide

-

Low Yield (Protocol A): Ensure the ethanol is absolute (dry). Water inhibits the dehydration step. If using acid catalysis, switch to sulfamic acid or

-TSA for better results. -

Oily Product (Protocol B): This often indicates mixed tautomers (thione/thiol). Recrystallization from a polar aprotic solvent (DMF) followed by water precipitation usually induces crystallization.

-

Starting Material Degradation: this compound is unstable over time. Always check purity by TLC before starting. If the spot is streaking, repurify the starting material via short-path silica plug.

References

-

Thienopyridine Synthesis via Gewald/Cyclization: National Institutes of Health (NIH) / PMC. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

-

DMF-DMA Reactivity: SciRP. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available at: [Link]

-

Isothiocyanate Protocols: Organic Syntheses. Phenyl Isothiocyanate.[6] Available at: [Link]

-

Thienopyrimidine Applications: MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

Sources

- 1. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]

- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Gewald Synthesis of 2-Aminothiophenes: A Detailed Protocol for Drug Discovery and Development

The Gewald synthesis, a cornerstone of heterocyclic chemistry, offers a robust and versatile multicomponent reaction for the one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2][3] These thiophene scaffolds are of paramount importance in medicinal chemistry and drug development, serving as the core structure in a wide array of biologically active compounds.[4] This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to detailed experimental protocols, designed for researchers and scientists in both academic and industrial settings.

Introduction: The Significance of the Gewald Reaction

First reported by Karl Gewald in the 1960s, this reaction brings together a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base to construct the 2-aminothiophene ring system.[1][2] The enduring appeal of the Gewald synthesis lies in its operational simplicity, the ready availability of starting materials, and the high degree of functional group tolerance, making it a powerful tool for generating molecular diversity in drug discovery programs.[3][4] The resulting 2-aminothiophene products are key intermediates in the synthesis of pharmaceuticals, dyes, and materials for optoelectronics.

Mechanistic Insights: Understanding the "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis for specific substrates. The Gewald reaction is generally accepted to proceed through a series of sequential steps, the first of which is a Knoevenagel condensation.[1][5]

A detailed computational study has further elucidated the complex behavior of sulfur in the reaction, suggesting a thermodynamically controlled process where the formation of the stable aromatic thiophene ring is the ultimate driving force.[6]

The key mechanistic stages are:

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is crucial here; secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine are commonly used.[7]

-

Sulfur Addition and Polysulfide Formation: Elemental sulfur (S₈) is then attacked by the nucleophilic enolate of the α,β-unsaturated nitrile. This leads to the opening of the sulfur ring and the formation of polysulfide intermediates.[6]

-

Cyclization and Aromatization: The sulfur chain attached to the nitrile intermediate then undergoes an intramolecular cyclization. Subsequent elimination of a sulfur fragment and tautomerization leads to the final, stable 2-aminothiophene product.[1]

Caption: The mechanistic pathway of the Gewald synthesis of 2-aminothiophenes.

Experimental Protocols: A Guide to Practical Application

While the Gewald reaction is versatile, the optimal conditions can vary depending on the specific substrates. Below is a general, representative one-pot protocol that can be adapted and optimized.

Materials and Reagents

-

Carbonyl Compound (Ketone or Aldehyde): Substrate of choice.

-

Active Methylene Nitrile: e.g., Ethyl cyanoacetate, Malononitrile, Benzoylacetonitrile.

-

Elemental Sulfur (S₈): Fine powder is recommended for better reactivity.

-

Base: e.g., Morpholine, Piperidine, Triethylamine.

-

Solvent: e.g., Ethanol, Methanol, Isopropanol, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

General One-Pot Synthesis Protocol

This protocol is a starting point and may require optimization for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).

-

Solvent and Base Addition: Add a suitable solvent (e.g., ethanol or methanol) and the base (e.g., morpholine or triethylamine, 0.1-0.2 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 24 hours.

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid product by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified.

-

Caption: General experimental workflow for the Gewald synthesis.

Purification Strategies

The purity of the final 2-aminothiophene is crucial for subsequent applications. Common purification techniques include:

-

Recrystallization: This is often the most effective method for solid products. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]

-

Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[7]

-

Washing: A preliminary wash of the crude product with water can remove inorganic salts, while a wash with a non-polar solvent like hexanes can remove non-polar impurities.[7]

Causality and Optimization: Field-Proven Insights

The success of the Gewald synthesis often hinges on the careful selection of reaction parameters.

| Parameter | Rationale and Optimization Strategies |

| Base | The base is critical for the initial Knoevenagel-Cope condensation. For less reactive ketones, a stronger base may be required. Common choices include morpholine, piperidine, and triethylamine.[7] |

| Solvent | Polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of elemental sulfur.[7] |

| Temperature | Gentle heating (40-60 °C) can improve the reactivity of sulfur. However, excessive heat can lead to the formation of byproducts and polymerization.[7] |

| Stoichiometry | Ensure accurate measurement of all reagents. An excess of sulfur is often used to drive the reaction to completion. |

| Substrate Reactivity | For sterically hindered or less reactive ketones, a two-step procedure (isolating the α,β-unsaturated nitrile first) may be more effective. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for challenging substrates.[1][7] |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inefficient Knoevenagel-Cope condensation; Poor sulfur solubility/reactivity; Steric hindrance. | Screen different bases; Use a polar solvent; Gently heat the reaction; Consider a two-step protocol or microwave irradiation.[7] |

| Formation of Byproducts | Incomplete reaction; Dimerization of the α,β-unsaturated nitrile. | Increase reaction time; Optimize temperature; Adjust the rate of reagent addition.[8] |

| Dark, Tarry Reaction Mixture | Polymerization or formation of complex polysulfides. | Carefully control the reaction temperature to avoid overheating; Ensure the purity of starting materials.[8] |

Safety Precautions

As with any chemical synthesis, adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.

-

Reagent Handling: Handle all chemicals with care. Amines are often corrosive and volatile. Elemental sulfur is a flammable solid.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Gewald synthesis remains an indispensable tool in the arsenal of the medicinal and synthetic chemist. Its efficiency in generating polysubstituted 2-aminothiophenes from simple precursors ensures its continued relevance in the quest for novel therapeutics and functional materials. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can effectively harness the power of this classic multicomponent reaction.

References

-

Gewald Reaction - Organic Chemistry Portal. (URL: [Link])

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

-

Gewald reaction - Wikipedia. (URL: [Link])

-

Green methodologies for the synthesis of 2-aminothiophene - PMC. (URL: [Link])

-

Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. (URL: [Link])

-

Computational investigations on the mechanism of the Gewald reaction. (URL: [Link])

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: [Link])

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

A green chemistry approach to gewald reaction - Der Pharma Chemica. (URL: [Link])

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (URL: [Link])

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. (URL: [Link])

-

Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Evaluating the Antibacterial Activity of 2-Acetyl-3-aminothiophene Derivatives

A Foreword for the Modern Drug Discovery Professional

The relentless rise of antibiotic resistance necessitates a paradigm shift in our approach to antibacterial drug discovery. We must move beyond traditional scaffolds and explore novel chemical spaces. Among these, the thiophene nucleus, a sulfur-containing five-membered aromatic heterocycle, has emerged as a "wonder heterocycle" due to the diverse biological activities of its derivatives, including potent antimicrobial effects.[1][2] This guide focuses specifically on 2-acetyl-3-aminothiophene derivatives, a class of compounds that has demonstrated significant promise in the development of new antibacterial agents.[3][4][5]

This document is not a mere recitation of protocols. It is a distillation of practical experience, designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically rigorous framework for the synthesis, characterization, and evaluation of the antibacterial potential of these compounds. We will delve into the "why" behind the "how," ensuring that each step is understood in the context of robust scientific inquiry and the ultimate goal of developing effective therapeutics.

I. The Scientific Rationale: Why this compound Derivatives?

The this compound scaffold is a privileged structure in medicinal chemistry. The presence of the acetyl and amino groups at adjacent positions provides a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have begun to unravel the key features that govern the antibacterial efficacy of these derivatives, highlighting the importance of substituents on the thiophene ring and the amino group.[6][7]

While the precise mechanism of action for all derivatives is not fully elucidated, several lines of evidence suggest that these compounds may exert their antibacterial effects through various pathways, including:

-

Inhibition of essential enzymes: Some thiophene derivatives have been shown to interfere with critical bacterial enzymes. For example, a thiophenyl-pyrimidine derivative demonstrated potent activity against drug-resistant Gram-positive bacteria by inhibiting FtsZ polymerization and GTPase activity, which are essential for bacterial cell division.[8]

-

Disruption of bacterial membranes: Certain derivatives may increase the permeability of bacterial membranes, leading to leakage of cellular contents and cell death.[9]

-

Interference with DNA-related processes: Thiophene-containing compounds have been reported to stabilize DNA-cleavage complexes, suggesting a potential mechanism involving the disruption of DNA replication or repair.[1]

-

Anti-virulence activity: A promising alternative to direct bactericidal or bacteriostatic action is the targeting of bacterial virulence factors. Some 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been identified as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli, effectively "disarming" the pathogen without exerting strong selective pressure for resistance.[4]

This multifaceted potential underscores the importance of a systematic and thorough evaluation of novel this compound derivatives.

II. Synthesis of this compound Derivatives: The Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[10][11] This one-pot, multi-component reaction offers an efficient and versatile route to the core scaffold. A modified Gewald reaction has been successfully employed for the synthesis of 3-acetyl-2-aminothiophenes.[12]

Protocol 1: Synthesis of a 3-Acetyl-2-aminothiophene Derivative via a Modified Gewald Reaction

This protocol provides a general framework. The specific ketone or aldehyde, as well as the reaction conditions, may need to be optimized for different target molecules.

Materials:

-

Cyanoacetone

-

A suitable ketone or aldehyde (e.g., 3-hexanone)[13]

-

Elemental sulfur

-

Anhydrous ethanol or another suitable solvent

-

Standard laboratory glassware and magnetic stirrer

-

Microwave reactor (optional, can accelerate the reaction)[13]

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve cyanoacetamide (1 equivalent) and elemental sulfur (1.05 equivalents) in anhydrous ethanol.[13]

-

Initial Heating: Heat the mixture to 30°C with magnetic stirring for 30 minutes. A microwave reactor can be used for this step.[13]

-

Addition of Base: Slowly add the weak base (e.g., triethylamine, 1 equivalent) to the reaction mixture.[13]

-

Addition of Carbonyl Compound: Add the desired ketone or aldehyde (1 equivalent) dropwise to the mixture.[13]

-

Reaction: Heat the reaction mixture to 50°C and maintain for 1-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[13]

-

Work-up and Purification: Upon completion, cool the reaction mixture and dilute with water. The crude product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).[13][15]

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and infrared spectroscopy.[5][12]

III. In Vitro Antibacterial Activity Screening

The initial assessment of the antibacterial potential of newly synthesized compounds involves screening against a panel of clinically relevant bacterial strains. This typically includes both Gram-positive and Gram-negative bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

The broth microdilution assay is the most common method for determining the MIC of an antimicrobial agent.[16][17][18] It is a quantitative method that determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19][20]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[18]

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Standard antibiotics for positive control (e.g., ampicillin, gentamicin)[3]

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

-

Incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]

-

Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL) in MHB.[21]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the compound in MHB in the 96-well plate to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.[19]

-

-

Reading and Interpretation:

Data Presentation: MIC Values of Hypothetical this compound Derivatives

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |

| Derivative A | 4 | 8 | 32 |

| Derivative B | 2 | 4 | 16 |

| Derivative C | 16 | >64 | >64 |

| Ampicillin | 0.5 | 8 | >64 |

| Gentamicin | 1 | 2 | 4 |

IV. Visualizing the Experimental Workflow

A clear understanding of the experimental flow is crucial for reproducibility and troubleshooting.

Caption: Potential Mechanisms and Corresponding Assays.

A detailed protocol for one such assay is provided below.